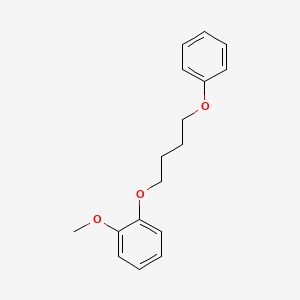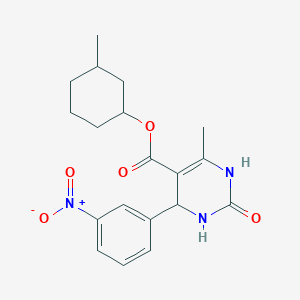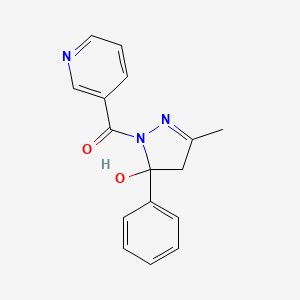![molecular formula C28H18N3NaO6S2 B4935606 sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)
sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is a chemical compound that has gained attention due to its potential applications in scientific research. It is a fluorescent dye that is commonly used in biological and biochemical studies.
作用机制
The mechanism of action of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying biological processes.
Biochemical and Physiological Effects:
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the compound can interact with biological molecules and potentially affect their function. Therefore, it is important to use caution when interpreting results obtained using this compound.
实验室实验的优点和局限性
One of the main advantages of using sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is its high sensitivity and specificity for labeling biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, there are also some limitations to its use. For example, the compound can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, its relatively large size can limit its ability to access certain cellular compartments.
未来方向
There are many potential future directions for research involving sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate. One area of interest is the development of new biosensors that utilize this compound for the detection of specific analytes. Another area of interest is the development of new imaging techniques that incorporate this compound for high-resolution imaging of biological structures. Additionally, there is potential for the modification of the compound to improve its fluorescence properties and increase its specificity for certain biological molecules. Overall, sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成方法
The synthesis of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves the reaction of 7-phenylbenzo[a]phenazin-7-ium-5-amine with 1,3-benzenedisulfonyl chloride in the presence of sodium hydroxide. The resulting compound is then purified and converted to its sodium salt form. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent dye for labeling and imaging biological molecules such as proteins, DNA, and RNA. It can also be used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. Additionally, it has been used in the development of biosensors for detecting various analytes.
属性
IUPAC Name |
sodium;4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)19-14-15-23(27(16-19)39(35,36)37)29-24-17-26-28(21-11-5-4-10-20(21)24)30-22-12-6-7-13-25(22)31(26)18-8-2-1-3-9-18;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPHZUWFVIAHSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N3NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)
